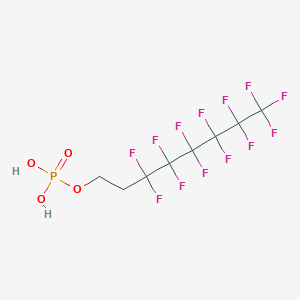

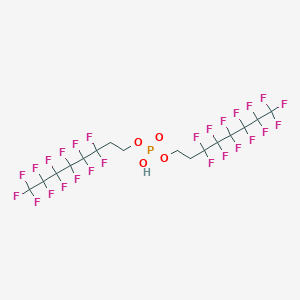

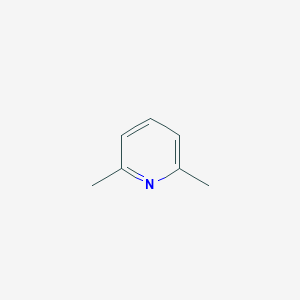

1-苯甲酰哌啶-4-羧酸乙酯

概述

描述

Ethyl 1-benzoylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase activity, which is relevant in the context of antidementia agents , and inhibition of stearoyl-CoA desaturase-1, which is associated with plasma triglyceride-lowering effects .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions that introduce different functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of a benzoyl group and has been shown to result in compounds with significant anti-acetylcholinesterase activity . Similarly, the synthesis of benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors involves the optimization of the benzoylpiperidine structure to achieve potent inhibitory activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic methods, such as IR, NMR, and X-ray diffraction. These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which allow for the introduction of different substituents and the formation of new compounds with potential biological activities. For example, the reactivity of ethyl 8-amino-6-methyl-2,3-dihydro-4H-1-benzopyran-2-carboxylate has been explored to provide a constrained template for introducing functionalities in specific spatial orientations . Additionally, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in alkylation and acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring. These properties are crucial for the compound's suitability as a drug candidate, affecting its bioavailability and pharmacokinetics. Theoretical calculations, such as density functional theory, can be used to predict these properties and guide the design of new compounds .

科学研究应用

1. 药物生产中的酶促拆分

1,4-苯二氧杂环-2-羧酸乙酯(1-苯甲酰哌啶-4-羧酸乙酯的衍生物)被用作药物多沙唑嗪甲磺酸盐生产中的中间体。该化合物经历脂肪酶催化的酯交换反应,对其 S-对映体实现高对映选择性,这在药物合成中至关重要 (Kasture 等人,2005 年)。

2. 哌啶衍生物的合成与生物活性

研究表明合成了 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,其中包括与 1-苯甲酰哌啶-4-羧酸乙酯相关的化合物。这些衍生物显示出显着的抗乙酰胆碱酯酶 (anti-AChE) 活性,表明在治疗阿尔茨海默病等疾病中具有潜在用途 (Sugimoto 等人,1990 年)。

3. 癌症治疗中的前药激活

与 1-苯甲酰哌啶-4-羧酸乙酯在结构上相似的化合物被合成为前药,例如 4-[双[2-(甲磺酰氧基)乙基]氨基]苯甲酰-L-谷氨酸。这些前药被设计为在肿瘤部位被激活为相应的氮烷化剂,显示出作为抗癌剂的潜力 (Springer 等人,1990 年)。

4. 5-HT1A 受体偏向激动剂的合成

1-苯甲酰哌啶-4-羧酸乙酯的衍生物已被测试为 5-HT1A 受体偏向激动剂。1-(1-苯甲酰哌啶-4-基)甲胺衍生物等化合物显示出对不同信号通路的选择性激活,表明具有副作用降低的治疗应用潜力 (Sniecikowska 等人,2020 年)。

5. 多样化化学结构的合成

1-苯甲酰哌啶-4-羧酸乙酯衍生物被合成用于各种应用,包括形成高度官能化的四氢吡啶和其他复杂化学结构,展示了其在合成有机化学中的多功能性 (Zhu 等人,2003 年)。

安全和危害

According to the safety data sheet, Ethyl 1-benzoylpiperidine-4-carboxylate should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

属性

IUPAC Name |

ethyl 1-benzoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352846 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzoylpiperidine-4-carboxylate | |

CAS RN |

136081-74-8 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)